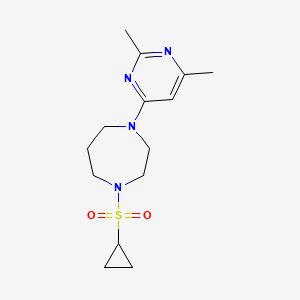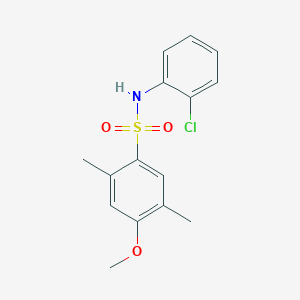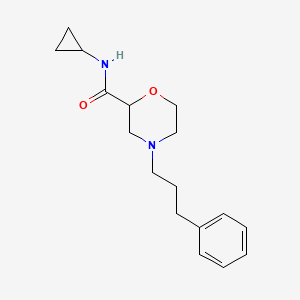
1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the sulfonyl group, and the construction of the diazepane ring. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagent.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Diazepane Formation: Construction of the diazepane ring through cyclization reactions involving appropriate diamines and alkylating agents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the pyrimidinyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-morpholine: Contains a morpholine ring instead of a diazepane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H22N4O2S |
|---|---|
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C14H22N4O2S/c1-11-10-14(16-12(2)15-11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3 |
Clave InChI |
DDFUBVCYSGWLPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12265164.png)
![N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12265167.png)
![N,N-dimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265175.png)

![4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265185.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine](/img/structure/B12265195.png)
![5-Chloro-6-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12265197.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265202.png)
![4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12265209.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265210.png)

![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B12265225.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265227.png)
